molecular formula C17H13ClN2O2 B2445006 methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate CAS No. 861208-66-4

methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate

Cat. No.: B2445006
CAS No.: 861208-66-4
M. Wt: 312.75
InChI Key: VGSODIGHLWDXET-UHFFFAOYSA-N
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Description

Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a chemical compound with a complex structure that includes a quinoline ring, a chlorophenyl group, and a carbamate moiety

Properties

IUPAC Name

methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-17(21)20-16-10-15(11-6-8-12(18)9-7-11)19-14-5-3-2-4-13(14)16/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSODIGHLWDXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate typically involves multiple steps, starting with the preparation of the quinoline ring. One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an arylamine in the presence of a base. The resulting quinoline derivative is then reacted with 4-chlorophenyl isocyanate to form the carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

Pharmacological Applications

1.1 Antimalarial Activity

Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate belongs to a class of compounds that have shown promise against malaria. Quinoline derivatives are known for their antiplasmodial activity, particularly against Plasmodium falciparum. A study highlighted the efficacy of quinoline derivatives, which demonstrated moderate potency against malaria parasites, with specific modifications enhancing their bioactivity and pharmacokinetic profiles .

1.2 Cholinesterase Inhibition

The compound's structural similarity to known cholinesterase inhibitors suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Research has shown that carbamate derivatives can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown . The inhibition of these enzymes can lead to increased levels of acetylcholine, thereby enhancing cognitive function.

Synthesis and Chemical Properties

2.1 Synthetic Routes

This compound can be synthesized through various organic reactions, including nucleophilic substitution and condensation reactions. The synthesis typically involves the reaction of 4-chloroaniline with quinoline derivatives followed by carbamate formation .

Table 1: Comparison of Similar Compounds

Compound NameStructureUnique Features
This compoundStructureExhibits potential antimalarial and cholinesterase-inhibiting properties.
Propyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamateStructureSimilar structure; may have different solubility and bioactivity.
Ethyl N-[2-(3-chlorophenyl)quinolin-4-yl]carbamateStructureVariation in chlorine position; could impact biological activity significantly.

3.1 In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxicity and biological activity of this compound. These studies often utilize human cell lines to assess the compound's effects on cell viability and its mechanism of action . Preliminary results indicate that this compound exhibits moderate cytotoxicity with significant inhibitory effects on cholinesterases.

3.2 Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

  • Antimalarial Efficacy: A study on quinoline derivatives showed that modifications at the 4-position of the phenyl ring enhanced antimalarial activity, leading to compounds with low nanomolar potency against Plasmodium falciparum .
  • Cholinesterase Inhibition: Research demonstrated that certain carbamates exhibited IC50 values comparable to established drugs like rivastigmine, indicating their potential use in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or interfere with the function of cellular receptors. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: These compounds share the quinoline ring structure and may have similar biological activities.

    Chlorophenyl Compounds: These compounds share the chlorophenyl group and may have similar chemical reactivity.

    Carbamates: These compounds share the carbamate moiety and may have similar mechanisms of action.

Uniqueness

Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. Its unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for scientific research.

Biological Activity

Methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a quinoline moiety substituted with a 4-chlorophenyl group and a methyl carbamate functional group. The molecular formula is C16_{16}H14_{14}ClN2_{2}O2_{2}, with a molar mass of approximately 302.75 g/mol. The presence of the chlorophenyl and quinoline groups suggests significant biological activity, making this compound a valuable candidate for further research in medicinal chemistry.

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit the activity of certain enzymes or interfere with cellular receptors, potentially disrupting critical cellular processes involved in the survival and proliferation of microorganisms or cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies suggest that compounds containing quinoline and chlorophenyl moieties can effectively target bacterial infections. The compound's structure allows it to bind to bacterial enzymes, inhibiting their function and leading to cell death.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promising results in anticancer studies. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are attributed to its ability to induce apoptosis in cancer cells. The exact pathways remain under investigation, but the inhibition of key signaling pathways involved in cell proliferation is a likely mechanism .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound through various experimental approaches:

StudyMethodologyKey Findings
Study 1In vitro assays on bacterial strainsSignificant antimicrobial activity was observed with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against Gram-positive bacteria.
Study 2Cytotoxicity assays on cancer cell linesThe compound exhibited IC50 values between 10 µM and 30 µM across different cancer types, indicating moderate to high potency .
Study 3Molecular docking studiesThe compound showed favorable binding affinities to targets involved in cancer cell signaling pathways, suggesting potential for drug repurposing .

Q & A

Q. What are the key synthetic pathways for methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate?

  • Methodological Answer : The synthesis typically involves:
  • Quinoline Core Formation : Condensation of 4-chlorobenzaldehyde with aniline derivatives under acid catalysis to form the quinoline backbone .
  • Carbamate Introduction : Reaction of the 4-aminoquinoline intermediate with methyl chloroformate in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol yields the pure compound.
    Critical Considerations : Moisture-sensitive reagents require inert atmosphere conditions. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include the quinoline C-H protons (δ 8.5–9.0 ppm), carbamate carbonyl (δ 155–160 ppm in ¹³C), and 4-chlorophenyl aromatic protons (δ 7.3–7.6 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 353.0724 (calculated for C₁₇H₁₂ClN₂O₂).
  • X-ray Crystallography : Single-crystal analysis (e.g., Mo-Kα radiation) resolves bond angles and confirms the carbamate group’s orientation .

Q. What solvents and conditions are optimal for solubility in biological assays?

  • Methodological Answer :
  • In Vitro : DMSO (stock solutions ≤10 mM) diluted in PBS (pH 7.4) to avoid precipitation .
  • In Vivo : For oral administration, use 0.5% methylcellulose/0.1% Tween 80; for IV, prepare in 10% cyclodextrin .
    Validation : Measure solubility via dynamic light scattering (DLS) to confirm colloidal stability.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian 09, B3LYP/6-31G* basis set).
  • Dynamic Effects : Assess tautomerism or conformational flexibility via variable-temperature NMR (VT-NMR) .
  • Crystallographic Refinement : Use SHELXL to model disorder or thermal motion in the carbamate group .

Q. What strategies optimize the carbamate coupling reaction yield and selectivity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling if steric hindrance occurs .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. THF) to enhance nucleophilicity of the amine intermediate .
  • Kinetic Control : Lower reaction temperature (0–5°C) to minimize side reactions (e.g., quinoline ring oxidation) .

Q. How to design a structure-activity relationship (SAR) study for antimalarial activity?

  • Methodological Answer :
  • Analog Synthesis : Modify the 4-chlorophenyl group (e.g., replace with 4-CF₃ or 4-OMe) and vary the carbamate alkyl chain .
  • Biological Assays :
  • In Vitro : Plasmodium falciparum 3D7 strain IC₅₀ determination via SYBR Green assay .
  • Target Engagement : Fluorescence polarization assays to measure binding affinity to Pf cytochrome bc₁ .
  • Computational Modeling : Dock analogs into the bc₁ complex (PDB: 1SQN) using AutoDock Vina to predict binding modes .

Q. How to assess environmental stability and degradation pathways?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate in buffers (pH 4–9) at 25–50°C; monitor degradation via LC-MS/MS. Major products may include 4-chlorophenylquinolin-4-amine and methyl carbonate .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous acetonitrile; identify radicals via EPR spectroscopy .
  • Ecotoxicology : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.